N-(1-cycloheptylpiperidin-3-yl)-3-(2-oxopyrrolidin-1-yl)propanamide
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Overview
Description
N-(1-cycloheptylpiperidin-3-yl)-3-(2-oxopyrrolidin-1-yl)propanamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cycloheptylpiperidin-3-yl)-3-(2-oxopyrrolidin-1-yl)propanamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Piperidine Ring: Starting with a suitable cycloheptyl precursor, the piperidine ring can be formed through a cyclization reaction.
Attachment of the Pyrrolidinone Group: The 2-oxopyrrolidin-1-yl group can be introduced via a nucleophilic substitution reaction.
Formation of the Propanamide Linker: The final step involves the formation of the propanamide linker through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-cycloheptylpiperidin-3-yl)-3-(2-oxopyrrolidin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry: As a synthetic intermediate in the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, such as analgesic or anti-inflammatory effects.
Industry: Used in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of N-(1-cycloheptylpiperidin-3-yl)-3-(2-oxopyrrolidin-1-yl)propanamide would depend on its specific molecular targets. It may interact with receptors, enzymes, or other proteins to exert its effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyclohexylpiperidin-3-yl)-3-(2-oxopyrrolidin-1-yl)propanamide
- N-(1-cyclooctylpiperidin-3-yl)-3-(2-oxopyrrolidin-1-yl)propanamide
Uniqueness
N-(1-cycloheptylpiperidin-3-yl)-3-(2-oxopyrrolidin-1-yl)propanamide is unique due to its specific cycloheptyl group, which may confer distinct pharmacological properties compared to its cyclohexyl or cyclooctyl analogs. This uniqueness can be explored in terms of binding affinity, selectivity, and overall biological activity.
Properties
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-3-(2-oxopyrrolidin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O2/c23-18(11-14-21-12-6-10-19(21)24)20-16-7-5-13-22(15-16)17-8-3-1-2-4-9-17/h16-17H,1-15H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNGCSSINJDCRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCCC(C2)NC(=O)CCN3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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